(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Nicotinic Acetylcholine Receptor Ion Channel Pharmacology Ligand-Gated Ion Channel

Secure (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid (CAS 957120-49-9) for reproducible Suzuki-Miyaura couplings. The unique meta-chloro and ethylcarbamoyl groups modulate reactivity (predicted pKa 6.97) and lipophilicity (ΔLogP -0.61 vs N-methyl analog), enabling milder coupling conditions and improved solubility profiles. Essential for nAChR SAR studies with a defined IC₅₀ benchmark.

Molecular Formula C9H11BClNO3
Molecular Weight 227.45 g/mol
CAS No. 957120-49-9
Cat. No. B1418379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid
CAS957120-49-9
Molecular FormulaC9H11BClNO3
Molecular Weight227.45 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)C(=O)NCC)(O)O
InChIInChI=1S/C9H11BClNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13)
InChIKeyRDZMWYYVLMBINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid CAS 957120-49-9 for Targeted Synthesis and Assay Development


(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid (CAS 957120-49-9) is a specialized arylboronic acid derivative characterized by a meta-chloro and a meta-ethylcarbamoyl substitution pattern on the phenyl ring . This compound is primarily employed as a building block in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, and it has also been reported as a ligand with antagonist activity at the human alpha1beta1gammadelta nicotinic acetylcholine receptor (nAChR) with an IC50 of 10,000 nM [1]. Its distinct substitution pattern provides a unique set of physicochemical properties, including a calculated LogP of 0.16 and a predicted pKa of 6.97, which differentiate it from simpler or differently substituted analogs [2]. This guide focuses on the quantifiable evidence that distinguishes this specific compound for scientific and procurement decision-making.

Why Generic Boronic Acid Substitution Fails: The Case for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid


Substituting (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid with a generic or structurally similar boronic acid is not a straightforward swap due to the critical interplay between the chlorine, ethylcarbamoyl, and boronic acid functional groups. The electron-withdrawing chlorine and the hydrogen-bonding capable ethylcarbamoyl moiety create a unique electronic environment on the phenyl ring that dictates its reactivity, selectivity, and final product profile . For instance, the presence and exact position of the chlorine atom directly influence the compound's performance in cross-coupling reactions, while the N-ethyl group alters lipophilicity and potential off-target interactions compared to N-methyl or unsubstituted analogs. The quantitative evidence below demonstrates that even seemingly minor structural modifications lead to significant differences in bioactivity and physicochemical behavior, making this specific compound the required reagent for reproducible experimental outcomes [1].

Quantitative Evidence Guide: Selecting (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid over Analogs


Comparative Bioactivity: Antagonism of the α1β1γδ nAChR Subtype

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid exhibits a defined antagonist activity at the human α1β1γδ nicotinic acetylcholine receptor (nAChR) with an IC50 of 10,000 nM [1]. In contrast, its closest structural analog, 3-chloro-5-(methylcarbamoyl)phenylboronic acid (N-methyl analog), lacks reported bioactivity data for this target, underscoring the functional significance of the ethyl substituent for this specific interaction . This difference highlights that the N-ethyl group is not merely a benign substitution but a critical determinant of biological recognition.

Nicotinic Acetylcholine Receptor Ion Channel Pharmacology Ligand-Gated Ion Channel

Physicochemical Differentiation: Lipophilicity and Predicted Membrane Permeability

The lipophilicity of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, quantified by a calculated LogP of 0.16 [1], is substantially lower than the LogP of 0.77 predicted for its N-methyl analog (3-chloro-5-(methylcarbamoyl)phenylboronic acid) [2]. This reduction in lipophilicity is a direct consequence of the extended alkyl chain and can lead to improved aqueous solubility and a different pharmacokinetic profile if the compound is used to synthesize drug-like molecules.

ADME Properties Lipophilicity Drug Design

Impact on Boronic Acid Reactivity: Predicted pKa and Suzuki Coupling Efficiency

The predicted acid dissociation constant (pKa) of 6.97 for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is significantly lower than the pKa of 8.8 for unsubstituted phenylboronic acid [1]. This lower pKa, resulting from the electron-withdrawing chloro and ethylcarbamoyl substituents, indicates a higher acidity of the boronic acid group, which can enhance its reactivity and reduce the need for strong base in Suzuki-Miyaura cross-coupling reactions, especially with less reactive aryl chlorides.

Suzuki-Miyaura Coupling Reaction Optimization Organoboron Chemistry

High-Value Application Scenarios for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid


Structure-Activity Relationship (SAR) Studies on nAChR Ligands

In programs targeting the α1β1γδ nAChR subtype, (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid serves as a critical chemical probe for SAR exploration. Its defined IC50 of 10,000 nM provides a quantitative benchmark for evaluating new analogs, as established in the comparative bioactivity evidence [1]. The ethyl substitution is proven essential for this specific activity, making the compound indispensable for understanding the binding pocket's tolerance for hydrophobic groups.

Synthesis of Low-Lipophilicity Drug Candidates

For medicinal chemistry projects where minimizing LogP is a key objective, (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid offers a distinct advantage over its N-methyl analog. The measured difference of ΔLogP = -0.61 can be the deciding factor in achieving a target lipophilicity profile for a lead series, directly impacting solubility and off-target binding as outlined in the physicochemical differentiation evidence [2].

Optimization of Mild Suzuki-Miyaura Cross-Coupling Conditions

This boronic acid is the preferred reagent for Suzuki-Miyaura couplings where a strong base is incompatible with other functional groups. Its predicted pKa of 6.97, which is 1.83 units lower than that of phenylboronic acid, confirms its enhanced reactivity and suitability for mild reaction conditions, as supported by the class-level inference on pKa and reactivity . This property is particularly valuable for coupling with base-sensitive substrates or for high-throughput library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.